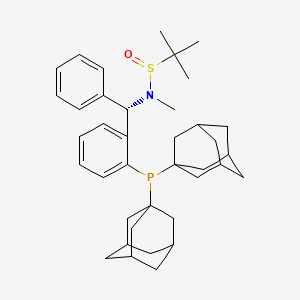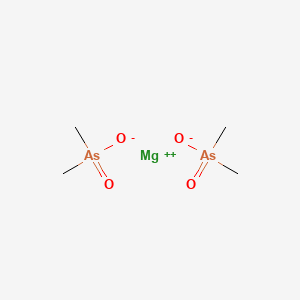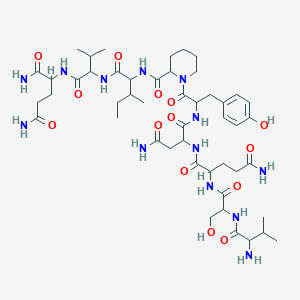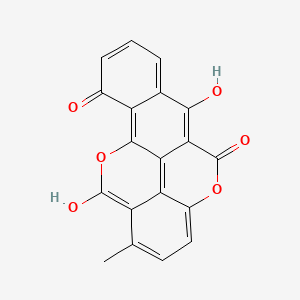
Chartarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chartarin is an unusual bis-lactone aglycone derived from an anthracycline-type polyketide. It is a key component of the antitumor agent chartreusin, which is produced by the bacterium Streptomyces chartreusis. This compound is known for its significant chemotherapeutic activity against various tumor cell lines, including murine P388 and L1210 leukemia, and B16 melanoma cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chartarin is synthesized through a series of oxidative rearrangements of an anthracycline-type polyketide. The biosynthesis involves the action of type II polyketide synthase (PKS) gene clusters, which are responsible for the formation of the polyketide backbone. The process includes the formation of a linear pathway intermediate, which undergoes further modifications to yield this compound .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces chartreusis cultures. The bacterium is grown in a controlled environment, and the chartreusin compound is extracted and purified. The bis-lactone aglycone this compound is then isolated from chartreusin through chemical or enzymatic methods .
Analyse Chemischer Reaktionen
Types of Reactions: Chartarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone rings in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chartarin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block for the synthesis of complex organic molecules.
Biology: It is studied for its role in the biosynthesis of polyketides and its interaction with biological macromolecules.
Medicine: this compound and its derivatives are investigated for their potential as anticancer agents. They have shown significant activity against various tumor cell lines.
Wirkmechanismus
Chartarin exerts its effects through several mechanisms:
DNA Binding: this compound binds to DNA, causing radical-mediated single-strand breaks.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is essential for DNA replication and cell division.
Molecular Targets: this compound targets G+C-rich DNA sequences, which are crucial for its antitumor activity.
Vergleich Mit ähnlichen Verbindungen
Chartarin is unique due to its bis-lactone structure and its potent antitumor activity. Similar compounds include:
Chartreusin: The parent compound of this compound, which also exhibits significant antitumor activity.
Elsamicin A: A natural derivative of chartreusin with improved water solubility.
IST-622: A semisynthetic derivative of chartreusin with better pharmacokinetic properties.
This compound stands out due to its unique structure and its ability to bind to DNA and inhibit topoisomerase II, making it a valuable compound in cancer research and drug development.
Eigenschaften
CAS-Nummer |
34170-23-5 |
|---|---|
Molekularformel |
C19H10O6 |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
8,17-dihydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1,4,6,8,12,14,16,19-octaene-3,10-dione |
InChI |
InChI=1S/C19H10O6/c1-7-5-6-10-13-11(7)18(22)25-17-12-8(3-2-4-9(12)20)16(21)15(14(13)17)19(23)24-10/h2-6,21-22H,1H3 |
InChI-Schlüssel |
DMUDOHBALWPMIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C2C3=C4C(=C(C5=CC=CC(=O)C5=C4OC(=C13)O)O)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


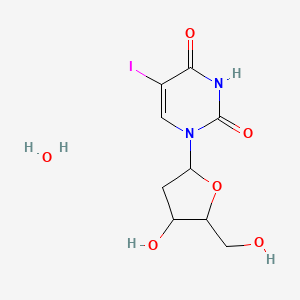
![(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide](/img/structure/B12298649.png)
![1-Piperidineacetic acid, 4-[[4-[4-(aminoiminomethyl)phenyl]-2-thiazolyl](2-carboxyethyl)amino]-](/img/structure/B12298652.png)
![7-((R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12298656.png)
![Ruthenium, bis(2,2'-bipyridine-|EN1,|EN1')[[4,4'-([2,2'-bipyridine]-5,5'-diyl-|EN1,|EN1')bis[benzoato]](2-)]-, dihydrochloride](/img/structure/B12298657.png)

![L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester](/img/structure/B12298665.png)
![3-Methyl-2-[[2-(2-trimethylsilylethoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B12298676.png)

![7-[[4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B12298689.png)
